

Technical Guide: 2-(3-Methyl-2-nitrophenyl)acetic Acid

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Compound of Interest

Compound Name: 3-Methyl-2-nitrophenylacetic acid

CAS No.: 18710-86-6

Cat. No.: B178851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Methyl-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and subsequent use in the development of active pharmaceutical ingredients (APIs).

Compound Identification and Properties

2-(3-Methyl-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its chemical structure features a methyl and a nitro group on the phenyl ring, ortho and meta to the acetic acid moiety, respectively. This substitution pattern makes it a valuable precursor in multi-step organic synthesis.

Data Presentation: Physicochemical and Spectroscopic Properties

The quantitative data for 2-(3-Methyl-2-nitrophenyl)acetic acid are summarized in the table below for clear reference.

Property	Value	Citation(s)
IUPAC Name	2-(3-methyl-2-nitrophenyl)acetic acid	[1]
Synonyms	3-Methyl-2-nitrophenylacetic acid, 2-nitro-3-methylbenzeneacetic acid, 2-Methyl-3-nitrophenylacetic acid	[1][2]
CAS Number	18710-86-6 (primary), 23876-15-5 (used for isomer/synonym)	[3][4]
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
Appearance	Light yellow to white solid powder	[2]
Melting Point	131-136 °C	[2]
Purity (Assay)	Typically ≥96-97% (by HPLC)	[5]
IR (KBr, cm ⁻¹)	-COOH: 1718, 1263-1267- NO ₂ : 1524-1526, 1333-1340	[2]
¹ H NMR (500MHz, DMSO)	δ 12.56 (1H, s, -COOH), 7.73-7.74 (1H, d), 7.54-7.55 (1H, d), 7.37-7.40 (1H, t), 3.79 (2H, s, -CH ₂ -), 2.28 (3H, s, -CH ₃)	[2]
Elemental Analysis (C ₉ H ₉ NO ₄)	Theoretical: C 55.38%, H 4.58%, N 7.23% Measured: C 55.39%, H 4.65%, N 7.18%	[2]

Note on CAS Numbers: The CAS number 18710-86-6 is most frequently associated with the IUPAC name 2-(3-methyl-2-nitrophenyl)acetic acid in major chemical databases like PubChem. [1][2] The CAS number 23876-15-5 is often used by commercial suppliers for the synonym 2-

Methyl-3-nitrophenylacetic acid.[4][5] Researchers should verify the specific isomer when sourcing this chemical.

Information regarding the quantitative solubility and pKa of this specific compound is not readily available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the synthesis of 2-(3-Methyl-2-nitrophenyl)acetic acid and its subsequent conversion into a key pharmaceutical intermediate are provided below.

Protocol 2.1: Synthesis of 2-(3-Methyl-2-nitrophenyl)acetic Acid

This protocol is adapted from methodologies described in patent literature for the nitration of 2-methylphenylacetic acid.[2]

Objective: To synthesize 2-(3-Methyl-2-nitrophenyl)acetic acid via electrophilic nitration.

Materials:

- 2-methylphenylacetic acid
- Acetic anhydride
- Dichloromethane (DCM)
- 98% Concentrated nitric acid
- Reaction flask with thermometer and stirring apparatus
- Ice bath
- Filtration apparatus

Procedure:

- Reaction Setup: In a reaction flask equipped with a thermometer and a stirring device, add 2-methylphenylacetic acid (e.g., 20g, 0.133 mol), acetic anhydride (e.g., 15g, 0.147 mol), and

dichloromethane (e.g., 20 mL).

- Cooling: Stir the mixture and cool the reaction flask in an ice bath until the internal temperature reaches 0°C.
- Nitration: Begin the dropwise addition of 98% concentrated nitric acid (e.g., 12g, 0.190 mol). Maintain the reaction temperature between 0°C and 5°C throughout the addition.
- Reaction: After the complete addition of nitric acid, continue the reaction at a temperature of 0°C to 5°C for 3 hours.
- Isolation: Upon completion, the solid product precipitates out of the solution. Isolate the product by filtration.
- Purification: The resulting solid, 2-methyl-3-nitrophenylacetic acid, can be further purified if necessary, though the described procedure often yields a product of sufficient purity for subsequent steps. Yields of approximately 60.6% have been reported with this method.[\[2\]](#)
- Structure Identification: Confirm the structure of the product using IR and NMR spectroscopy as detailed in the data table above.[\[2\]](#)

Protocol 2.2: Application in the Synthesis of Ropinirole

2-(3-Methyl-2-nitrophenyl)acetic acid is a critical starting material for the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease. The following multi-step protocol outlines this conversion.[\[4\]](#)[\[6\]](#)

Objective: To synthesize Ropinirole Hydrochloride from 2-(3-Methyl-2-nitrophenyl)acetic acid.

Part A: Amide Formation

- Acid Chloride Formation: Convert 2-methyl-3-nitrophenylacetic acid to its corresponding acid chloride (2-Methyl-3-nitro-phenylacetyl chloride) using a standard chlorinating agent such as thionyl chloride.[\[4\]](#)
- Amidation: React the resulting acid chloride with di-n-propylamine (DPA) to form the amide, 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.[\[4\]](#)[\[6\]](#)

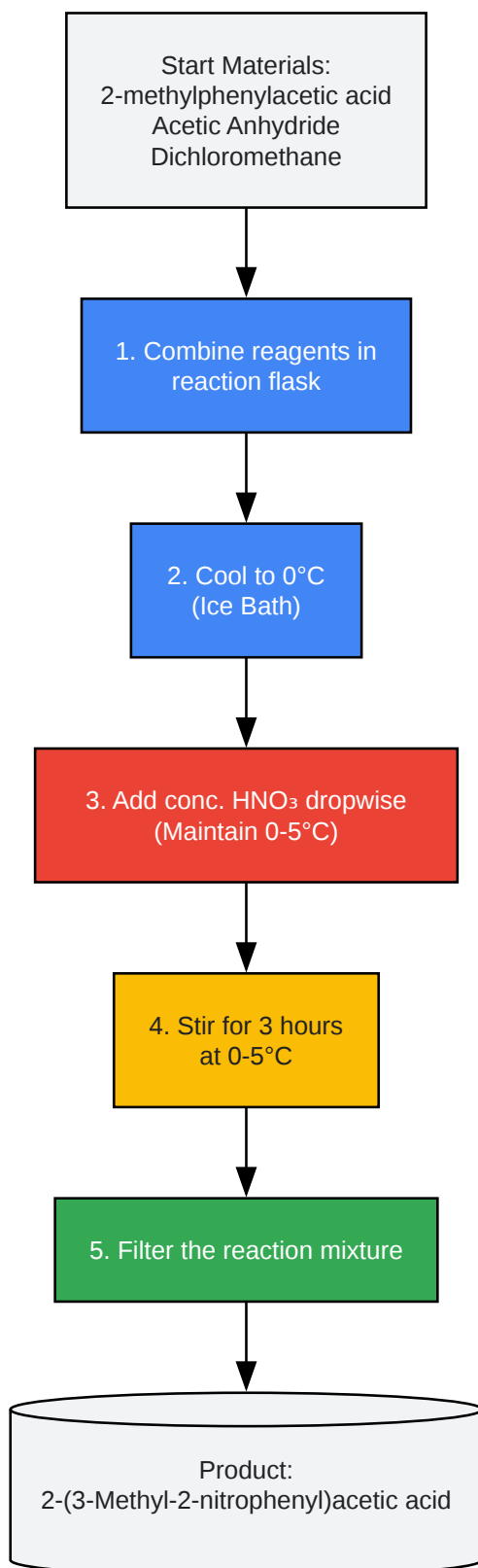
Part B: Reduction and Further Transformation 3. Amide Reduction: Reduce the acetamide intermediate using a reducing agent like borane in tetrahydrofuran ($\text{BH}_3\text{-THF}$) to yield 2-methyl-3-nitrophenylethyl-N,N-di-n-propyl amine.[4][6] 4. Pyruvate Formation: React the amine with diethyl oxalate in the presence of sodium metal and ethanol to produce ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate.[6] 5. Hydrolysis & Decarboxylation: Treat the pyruvate intermediate with hydrogen peroxide and sodium hydroxide, followed by acidification with HCl, to yield 2-nitro-6-(2-di-n-propylaminoethyl)phenyl acetic acid hydrochloride.[4][6]

Part C: Reductive Cyclization 6. Final Step: Perform a reductive cyclization of the acetic acid hydrochloride intermediate. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol to yield the final product, Ropinirole hydrochloride.[4]

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

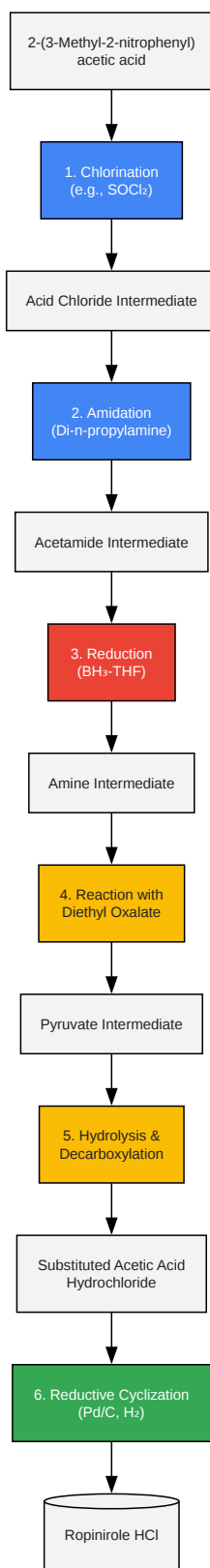
Diagram 1: Synthesis of 2-(3-Methyl-2-nitrophenyl)acetic Acid



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Caption: Workflow for the synthesis of 2-(3-Methyl-2-nitrophenyl)acetic acid.

Diagram 2: Synthetic Pathway to Ropinirole



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Caption: Multi-step synthesis of Ropinirole from the title compound.

Biological Activity and Applications in Drug Development

The primary and well-documented application of 2-(3-Methyl-2-nitrophenyl)acetic acid in drug development is its role as a key starting material for Ropinirole.[7][6] There is no significant body of research indicating that this compound possesses inherent biological activity or directly modulates specific signaling pathways. Its utility is derived from its chemical structure, which is amenable to the transformations required to build the more complex Ropinirole molecule.

The nitro group in this compound is strategically positioned to facilitate the final reductive cyclization step, which forms the core indole structure of Ropinirole.[4][6] Therefore, its value to drug development professionals lies in its function as a critical building block in an established synthetic route for a commercially significant API.

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